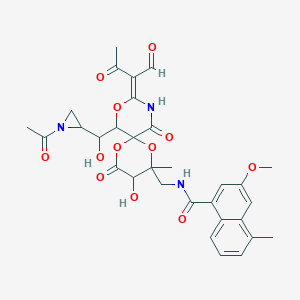
Cardinophillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cardinophillin is a type of protein that has been found to have potential therapeutic applications in the medical field. This protein is derived from the venom of the Indian red scorpion, which is known to have potent effects on the nervous system. In recent years, scientists have been studying the properties of cardinophillin in order to better understand its mechanism of action and potential uses in medicine.
Wissenschaftliche Forschungsanwendungen
Uneasy Alliance - Clinical Investigators and the Pharmaceutical Industry
This paper discusses the collaboration between clinical researchers and the pharmaceutical industry in developing new drugs, including cardiovascular drugs, through rigorous clinical trials (Bodenheimer, 2000).
Rechanneling the Cardiac Proarrhythmia Safety Paradigm
This report highlights a new paradigm in cardiac safety assessment, focusing on nonclinical in vitro human models for assessing proarrhythmic risk, which could be applicable to Cardinophillin research (Sager et al., 2014).
Human Stem Cells for Modeling Heart Disease and Drug Discovery
The use of stem cells for disease modeling and drug discovery in cardiovascular medicine is detailed, emphasizing the potential for iPSCs to model heart diseases and test drugs for cardiotoxicity (Matsa, Burridge, & Wu, 2014).
Modeling Heart Disease in a Dish
This paper reviews methods for generating high-quality iPSCs and differentiating them into cardiomyocytes to study genetic-based cardiac diseases, which could be relevant for Cardinophillin research (Zanella, Lyon, & Sheikh, 2014).
Leveraging the Cardio-Protective and Anticancer Properties of Resveratrol in Cardio-Oncology
This review discusses the cardio-protective and anticancer properties of resveratrol, providing insights that could be extrapolated to the study of Cardinophillin (Abdelgawad, Grant, & Zordoky, 2019).
The Antioxidant Effects of a Novel Iron Chelator
This study investigates the cardioprotective effects of a novel compound, which could inform research into the protective applications of Cardinophillin (Horackova, Ponka, & Byczko, 2000).
Integrating Cardiomyocytes from Human Pluripotent Stem Cells in Safety Pharmacology
The paper discusses the use of human pluripotent stem cell-derived cardiomyocytes in predicting cardiotoxicity, relevant to testing Cardinophillin for cardiovascular implications (Sala, Bellin, & Mummery, 2016).
Eigenschaften
CAS-Nummer |
1403-29-8 |
|---|---|
Produktname |
Cardinophillin |
Molekularformel |
C31H33N3O12 |
Molekulargewicht |
639.6 g/mol |
IUPAC-Name |
N-[[(9Z)-7-[(1-acetylaziridin-2-yl)-hydroxymethyl]-9-(1,3-dioxobutan-2-ylidene)-3-hydroxy-4-methyl-2,11-dioxo-1,5,8-trioxa-10-azaspiro[5.5]undecan-4-yl]methyl]-3-methoxy-5-methylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C31H33N3O12/c1-14-7-6-8-18-19(14)9-17(43-5)10-20(18)26(40)32-13-30(4)24(39)28(41)45-31(46-30)25(23(38)22-11-34(22)16(3)37)44-27(33-29(31)42)21(12-35)15(2)36/h6-10,12,22-25,38-39H,11,13H2,1-5H3,(H,32,40)(H,33,42)/b27-21- |
InChI-Schlüssel |
GNGRYODSYNVRFD-MEFGMAGPSA-N |
Isomerische SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)NCC3(C(C(=O)OC4(O3)C(O/C(=C(/C=O)\C(=O)C)/NC4=O)C(C5CN5C(=O)C)O)O)C)OC |
SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)NCC3(C(C(=O)OC4(O3)C(OC(=C(C=O)C(=O)C)NC4=O)C(C5CN5C(=O)C)O)O)C)OC |
Kanonische SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)NCC3(C(C(=O)OC4(O3)C(OC(=C(C=O)C(=O)C)NC4=O)C(C5CN5C(=O)C)O)O)C)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





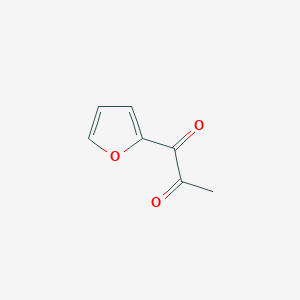
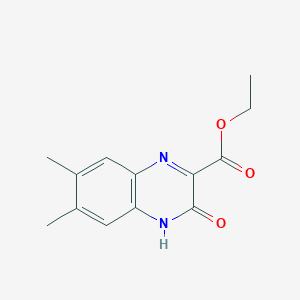
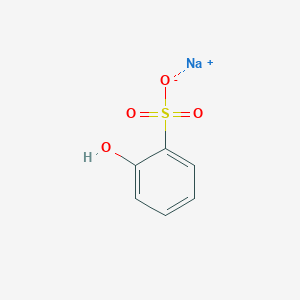
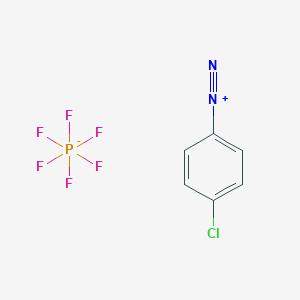
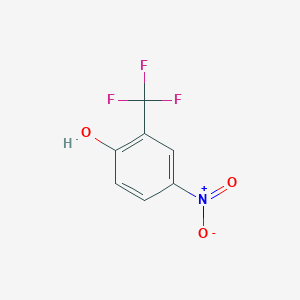
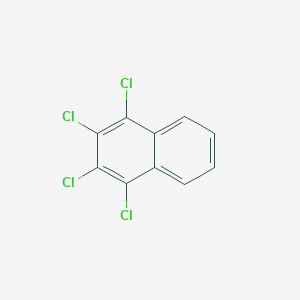
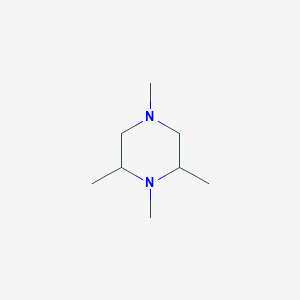
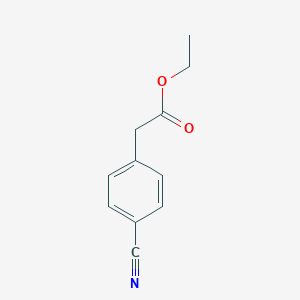


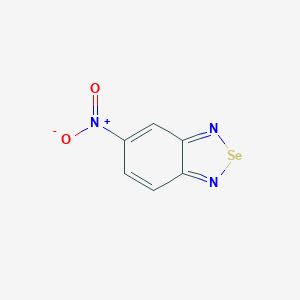
![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)